

# Kinase Selectivity Profile of CHMFL-EGFR-202: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of the compound CHMFL-EGFR-202, which is likely the intended subject of inquiries regarding "**Trk-IN-19**." Current research data identifies CHMFL-EGFR-202 as a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly against mutants resistant to first-generation inhibitors. While the query specified a Tropomyosin receptor kinase (Trk) inhibitor, the available scientific literature does not contain data on the activity of CHMFL-EGFR-202 against TrkA, TrkB, or TrkC kinases. This guide, therefore, presents its established selectivity profile against a broad panel of other kinases, offering valuable insights for researchers investigating its therapeutic potential and off-target effects.

### **Executive Summary**

CHMFL-EGFR-202 demonstrates high selectivity for its primary target, EGFR, and its mutants. A comprehensive KINOMEscan<sup>™</sup> profiling against 468 kinases revealed a high degree of selectivity with a low S score (1) of 0.02 at a 1 µM concentration. However, the screen also identified potential off-target binding to LOK, MEK1, and MEK5 kinases. Further biochemical assays confirmed potent inhibitory activity against several other kinases, including members of the TEC and ERBB families.

### **Kinase Inhibition Profile of CHMFL-EGFR-202**



The following tables summarize the quantitative data on the inhibitory activity of CHMFL-EGFR-202 against a panel of kinases.

**Table 1: Biochemical IC50 Values (Invitrogen** 

SelectScreen<sup>™</sup> Assav)

| Kinase Target    | IC50 (nM) | Kinase Family    |
|------------------|-----------|------------------|
| ERBB4 (HER4)     | 3.2       | EGFR/ERBB Family |
| EGFR T790M       | 5.3       | EGFR/ERBB Family |
| BLK              | 8.1       | TEC Family       |
| ERBB2 (HER2)     | 8.1       | EGFR/ERBB Family |
| EGFR (Wild Type) | 8.3       | EGFR/ERBB Family |
| ВТК              | 24.5      | TEC Family       |
| ВМХ              | 111.0     | TEC Family       |
| MEK1             | 161.0     | STE Family       |

Data sourced from a study identifying CHMFL-EGFR-202 as "compound 19".[1]

Table 2: KINOMEscan™ Binding Profile (1 μM

**Concentration**)

| Kinase Target | Binding Affinity | Note                                                                 |
|---------------|------------------|----------------------------------------------------------------------|
| LOK           | Strong Binding   | Identified as a significant off-<br>target hit in the binding assay. |
| MEK1          | Strong Binding   | Identified as a significant off-<br>target hit in the binding assay. |
| MEK5          | Strong Binding   | Identified as a significant off-<br>target hit in the binding assay. |

This table highlights kinases with strong binding in the KINOMEscan™ assay. It is important to note that this is a binding assay and does not directly measure inhibitory activity.[1]



## **Experimental Protocols KINOMEscan™ Profiling Assay**

The KINOMEscan<sup>™</sup> technology is a competition-based binding assay used to determine the interaction of a test compound with a large panel of kinases. The fundamental principle involves the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest.





#### Click to download full resolution via product page

The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag attached to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and displaced the immobilized ligand. The results are typically reported as the percentage of the control, where a lower percentage indicates stronger binding of the test compound.

## Invitrogen SelectScreen™ Biochemical Kinase Inhibition Assay (Z'-LYTE™)

The Invitrogen SelectScreen™ service utilizes various assay technologies, with the Z'-LYTE™ assay being a common method for determining kinase inhibition. This is a fluorescence-based, coupled-enzyme assay that measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.





Click to download full resolution via product page



The peptide substrate is labeled with two different fluorophores that create a Fluorescence Resonance Energy Transfer (FRET) pair. When the peptide is not phosphorylated, a "development reagent" (a protease) cleaves it, separating the fluorophores and disrupting the FRET signal. Phosphorylation by the kinase protects the peptide from cleavage, thus maintaining the FRET signal. The inhibitory effect of a compound is determined by measuring the preservation of the FRET signal in its presence. IC50 values are then calculated from doseresponse curves.

### **Signaling Pathway Context**

CHMFL-EGFR-202 primarily targets the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth. CHMFL-EGFR-202 is designed to inhibit this aberrant signaling.





Click to download full resolution via product page



#### Conclusion

CHMFL-EGFR-202 is a highly selective and potent inhibitor of EGFR and its resistance mutants. While its selectivity profile is favorable, the compound does exhibit binding and inhibitory activity against a limited number of other kinases, which should be considered in its preclinical and clinical development. It is critical for researchers to note the current absence of data regarding the activity of CHMFL-EGFR-202 against the Trk family of kinases. Future studies would be necessary to determine if this compound has any clinically relevant activity, either beneficial or adverse, related to Trk signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Assays HMS LINCS Project [lincs.hms.harvard.edu]
- To cite this document: BenchChem. [Kinase Selectivity Profile of CHMFL-EGFR-202: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395496#trk-in-19-selectivity-profiling-against-a-kinase-panel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com